molecular formula C₈H₁₁BrN₂ B1147185 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide CAS No. 38772-14-4

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B1147185
CAS No.: 38772-14-4
M. Wt: 215.09
InChI Key:
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Description

2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide (2,3-DHIP) is a novel chemical compound that has recently been the subject of intense scientific research. 2,3-DHIP has a wide range of applications, including use in laboratory experiments, drug development, and biochemical research.

Scientific Research Applications

  • Antimicrobial Agents : The synthesis of functionalized dihydroimidazo[1,2-a]pyridines demonstrates their potential as new classes of antimicrobial agents, particularly for their antibacterial and antifungal activities (Salhi et al., 2020).

  • Molecular Structure Analysis : The molecular structure of 2,3-dihydroimidazo[1,2-a]pyridine hydrochlorides has been studied, offering insights into their chemical properties and potential applications (Aliev et al., 2007).

  • Synthesis Methods : Research has been conducted on novel preparative methods for synthesizing 2,3-dihydroimidazo[1,2-a]pyrimidine, highlighting its versatility in chemical synthesis (Kochergin et al., 2001).

  • Crystallography : X-ray diffraction studies of crystalline 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride provide detailed insights into its crystal structure, which is crucial for understanding its physical and chemical properties (Rybakov et al., 2000).

  • Catalytic Applications : 2,3-Dihydroimidazo[1,2-a]pyridines have been identified as a new class of enantioselective acyl transfer catalysts, useful in the kinetic resolution of alcohols (Birman et al., 2004).

  • Insecticidal Bioactivities : Synthesis of 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives indicates potential insecticidal activities against various pests (Zhang et al., 2019).

  • Synthesis of Polychlorinated Imidazo[1,2-α]Pyridines : Research on the synthesis of polychlorinated imidazo[1,2-α]pyridines as analogs of chlorinated benzimidazoles suggests potential applications in developing new chemical compounds (Gudmundsson et al., 1997).

  • Medicinal Chemistry : The synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines may be useful in medicinal chemistry, particularly in the search for small molecules that adapt to biological targets (Schmid et al., 2006).

  • Pharmaceutical Applications : A study on the antiaggregant activity of 3-(2-Aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochlorides suggests its potential in pharmaceutical applications (Kataev et al., 2004).

  • Fluorescent Compounds Synthesis : The synthesis of highly fluorescent heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine, indicates their use in developing new fluorescent materials (Rahimizadeh et al., 2010).

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against various diseases, and their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed . This suggests potential future directions for the development of 2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide and similar compounds.

Properties

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.BrH/c1-2-5-9-6-4-8-7(9)3-1;/h1-3,5H,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMUDWRKPYKTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=CC2=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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